4-(Trifluoromethyl)hepta-1,6-dien-4-ol
Overview
Description
4-(Trifluoromethyl)hepta-1,6-dien-4-ol is a chemical compound with the formula C8H11F3O and a molecular weight of 180.17 . It is used in various fields such as asymmetric synthesis, catalysis chemistry, chemical biology, and more .
Molecular Structure Analysis
The InChI Key for this compound is XDRMYQUAJBDWFZ-UHFFFAOYSA-N . This key can be used to retrieve more information about the compound’s molecular structure. Unfortunately, the specific 3D structure is not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Transformations
- Desymmetrization and Cyclization : 4-(Trifluoromethyl)hepta-1,6-dien-4-ol has been utilized in desymmetrization processes. For instance, desymmetrization of hepta-1,6-dien-4-ol via a tandem Prins–Ritter cyclization led to the formation of N-(tetrahydropyranyl)acetamides (Glachet et al., 2017).
- Complexation and Rearrangement : Complexations of 1,4-dienes, including variants of hepta-1,6-dien-4-ol, to rhodium(I) pentane-2,4-dionates have been explored. These complexations lead to significant thermal rearrangements of the complexes (Aneja et al., 1984).
Polymer Synthesis
- Stereoblock Copolymers : In the field of polymer science, this compound is involved in synthesizing stereoblock copolymers. For example, living stereoselective ring opening metathesis polymerization has been used to create poly{2,3-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene} as a stereoblock copolymer (Broeders et al., 1996).
Catalytic Reactions
- Palladium-Catalyzed Reactions : This chemical has been used in palladium-catalyzed trimethylenemethane cycloadditions of olefins. The trifluoromethyl group in the compound serves as a unique σ-electron-withdrawing group, which is significant for pharmaceutical, agrochemical, and materials industries (Trost & Debien, 2015).
Properties
IUPAC Name |
4-(trifluoromethyl)hepta-1,6-dien-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O/c1-3-5-7(12,6-4-2)8(9,10)11/h3-4,12H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRMYQUAJBDWFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457200 | |
Record name | 4-(trifluoromethyl)hepta-1,6-dien-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36610-32-9 | |
Record name | 4-(trifluoromethyl)hepta-1,6-dien-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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